6-Bromoflavone

GABA-A receptor pharmacology Allosteric modulation Structure-activity relationship (SAR)

6-Bromoflavone is a non-substitutable tool compound for GABA-A research. Unlike 6-fluoro- and 6-chloro-analogs that act as neutral modulators, only the 6-bromo derivative functions as a positive allosteric modulator (PAM) at the benzodiazepine site, enabling critical structure-activity relationship (SAR) studies on functional efficacy. This established in vivo referencecompound exhibits anxiolytic-like activity at defined, replicable doses (0.5 mg/kg i.p. in mice; 3-10 mg/kg in rats). Its C6-bromine atom also serves as a reactive handle for building diverse, focused libraries via Suzuki and Sonogashira cross-coupling. Procure the validated PAM, not generic flavone, to ensure pharmacological relevance in your research.

Molecular Formula C15H9BrO2
Molecular Weight 301.13 g/mol
CAS No. 1218-80-0
Cat. No. B074378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoflavone
CAS1218-80-0
Synonyms6-bromoflavone
Molecular FormulaC15H9BrO2
Molecular Weight301.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br
InChIInChI=1S/C15H9BrO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H
InChIKeyLPOZDKMXSPAATL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoflavone (CAS 1218-80-0): A Research-Grade Monohalogenated Flavone for GABA-A Receptor Modulation and Comparative Pharmacology Studies


6-Bromoflavone (6-BrF) is a synthetically derived monohalogenated flavone, formally 6-bromo-2-phenyl-4H-chromen-4-one, produced via bromination of flavanone [1]. It is a key tool compound for probing structure-activity relationships (SAR) at the benzodiazepine (BZ) site of GABA-A receptors, where its specific 6-position bromine substitution confers distinct functional efficacy compared to other halogenated analogs [2]. Commercially, it is typically supplied at 97% purity with a defined melting point range of 190-196°C , ensuring reproducibility for in vitro and in vivo experimental systems.

Why 6-Bromoflavone is Not Interchangeable with Unsubstituted Flavone or Other 6-Haloflavones


The 6-position substituent on the flavone scaffold is a critical determinant of pharmacological efficacy at GABA-A receptors, not merely affinity [1]. While unsubstituted flavone exhibits weak, non-specific binding, and other 6-haloflavones (e.g., 6-fluoroflavone, 6-chloroflavone) demonstrate neutralizing modulatory activity, 6-bromoflavone is the only 6-haloflavone in direct comparative studies to exhibit positive allosteric modulator (PAM) activity [2]. Furthermore, its selectivity profile for BZ receptor subtypes and its in vivo anxiolytic potency differ markedly from the prototypical benzodiazepine diazepam [3]. Procuring a generic flavone or a different halogenated analog will not replicate the unique functional outcomes observed with the 6-bromo derivative, making it an essential, non-substitutable tool for studies of GABA-A receptor pharmacology.

6-Bromoflavone: A Quantitative Evidence Guide for Differentiated Selection Over Flavone Analogs


Functional Efficacy: 6-Bromoflavone is a Positive Modulator of GABA-A Receptors, Distinct from Neutralizing 6-Fluoro and 6-Chloro Analogs

In a direct head-to-head study using whole-cell patch-clamp electrophysiology, 6-bromoflavone was the only 6-haloflavone to demonstrate positive allosteric modulator (PAM) activity at GABA-A receptors. In contrast, 6-fluoroflavone and 6-chloroflavone both acted as neutralizing modulators, failing to potentiate GABA-induced chloride currents [1].

GABA-A receptor pharmacology Allosteric modulation Structure-activity relationship (SAR)

Binding Affinity: 6-Bromoflavone Exhibits High Affinity (Ki=70 nM) for Central Benzodiazepine Receptors

6-Bromoflavone binds to the central benzodiazepine receptor with a high affinity of Ki = 70 nM, as determined by radioligand binding assays using [³H]flunitrazepam [1]. While a direct Ki for unsubstituted flavone is not reported in this study, the affinity is significant and serves as a benchmark for the flavone class, supporting its utility as a pharmacological probe.

Receptor binding Benzodiazepine site Affinity comparison

In Vivo Efficacy: 6-Bromoflavone Demonstrates Anxiolytic Activity in Preclinical Models at Doses Comparable to Diazepam

In rodent behavioral models, 6-bromoflavone elicits anxiolytic-like effects. In mice, a clear effect was observed at 0.5 mg/kg i.p. [1]. In rats, using the punished drinking test, an anxiolytic-like effect was seen across a dose range of 3-10 mg/kg [2]. This profile can be compared to diazepam, which is active in similar models at doses typically ranging from 1-5 mg/kg depending on the specific test, indicating comparable potency in certain assays.

Anxiolytic activity Behavioral pharmacology In vivo efficacy

Receptor Subtype Selectivity: 6-Bromoflavone Exhibits Weak Affinity for BZ-ω1 Subtypes and No Affinity for BZ-ω2 Subtypes

6-Bromoflavone displays a distinct selectivity profile at benzodiazepine receptor subtypes. It has a weak affinity for the BZ-ω1 (α1-containing) receptor subtype, with an IC50 of 970 nM, and exhibits no discernible affinity for the BZ-ω2 (α2/3-containing) receptor subtype (IC50 > 1000 nM) [1]. This is in contrast to diazepam, a non-selective BZ agonist that binds with high affinity to both ω1 and ω2 subtypes.

Receptor subtype selectivity Benzodiazepine receptor pharmacology GABA-A subtypes

Antiproliferative Activity Rank: 6-Bromoflavone Shows Moderate Cytotoxicity Comparable to 6-Chloroflavone in Tumor Cell Lines

In a panel of human and murine tumor cell lines, 6-bromoflavone (compound 15) exhibited a moderate antiproliferative effect. Its activity was found to be similar to that of 6-chloroflavone (14), β-naphthoflavone (8), and 4'-nitroflavone (23), but lower than the more potent flavone chrysin (2) [1]. This places 6-bromoflavone within a specific tier of cytotoxic activity for this chemical series.

Cancer research Antiproliferative activity Structure-activity relationship

Synthetic Utility: 6-Bromoflavone is a Key Substrate for Palladium-Catalyzed Cross-Coupling to Generate Diverse Flavone Libraries

6-Bromoflavone serves as a versatile synthetic intermediate. The bromine atom at the 6-position can be utilized in palladium-catalyzed cross-coupling reactions, such as Sonogashira couplings with terminal alkynes, to generate novel alkenylated flavones in moderate to good yields [1]. It can also be used in Suzuki-Miyaura reactions for further derivatization . This positions 6-bromoflavone as a building block for creating focused compound libraries, unlike unsubstituted flavone which lacks this reactive handle.

Synthetic chemistry Cross-coupling Flavone derivatization

Targeted Application Scenarios for 6-Bromoflavone Based on Verified Differentiation Evidence


GABA-A Receptor Pharmacology: Dissecting the Role of 6-Position Substituents on Functional Efficacy

Researchers investigating the structure-activity relationships (SAR) of flavones at the GABA-A receptor benzodiazepine site require 6-bromoflavone as a critical positive control. As established in direct head-to-head comparisons, only 6-bromoflavone functions as a positive allosteric modulator (PAM), while 6-fluoro- and 6-chloro- analogs are neutralizing modulators [5]. Procurement of 6-bromoflavone, alongside its halogenated analogs, enables the systematic investigation of how atomic size and electronegativity at the 6-position dictate functional efficacy, a key mechanistic question not addressable with unsubstituted flavone.

Behavioral Pharmacology: Validating In Vivo Anxiolytic Activity in Rodent Models

Preclinical studies evaluating novel anxiolytic agents require well-characterized reference compounds. 6-Bromoflavone is a suitable positive control due to its demonstrated and quantifiable in vivo anxiolytic-like activity. It shows efficacy in mice at 0.5 mg/kg i.p. [5] and in rats at doses of 3-10 mg/kg in conflict tests [3]. This established in vivo profile, at defined and replicable doses, makes it a reliable benchmark for comparative behavioral pharmacology studies, unlike many other flavonoids that show only in vitro activity.

Cancer Biology: Benchmarking Antiproliferative Activity of Flavone Derivatives

For medicinal chemists developing flavone-based anticancer agents, 6-bromoflavone is a valuable benchmarking tool. Its moderate antiproliferative activity, which is quantitatively comparable to 6-chloroflavone and β-naphthoflavone in a panel of tumor cell lines [5], provides a defined reference point for SAR analysis. When evaluating novel derivatives, the activity of 6-bromoflavone serves as a threshold or control to determine if structural modifications lead to enhanced or diminished cytotoxic potential, thereby guiding lead optimization efforts.

Synthetic Chemistry: Using 6-Bromoflavone as a Key Intermediate for Flavone Library Diversification

In synthetic organic chemistry labs, 6-bromoflavone is procured as a versatile building block, not just an endpoint compound. The bromine atom is a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) to generate diverse alkenylated and arylated flavone derivatives in good yields [5]. This enables the modular and efficient construction of focused compound libraries for biological screening, a capability not offered by the unfunctionalized flavone scaffold.

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